molecular formula C9H11FO2 B1604351 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol CAS No. 870849-56-2

1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol

Cat. No. B1604351
M. Wt: 170.18 g/mol
InChI Key: OGBGGCJKDXCBGP-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

A solution of dimethyl sulfoxide (1.33 mL) in dichloromethane (5 mL) was added dropwise to a solution of oxalyl chloride (1.63 mL) in dichloromethane (80 mL) in a nitrogen atmosphere at −78° C. After stirring the reaction solution at −78° C. for 3 minutes, a solution of 1-(4-fluoro-3-methoxyphenyl)ethanol (2.6 g) in dichloromethane (15 mL) was added dropwises to the reaction solution. Further, the reaction solution was stirred at −78° C. for 20 minutes, and triethylamine (10.8 mL) was added dropwise to the reaction solution. Then, the reaction solution was stirred at −78° C. for 10 minutes, and further stirred at room temperature for 30 minutes. Water and dichloromethane were added to the reaction solution and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 2.54 g of the title compound. The physical properties of the compound are as follows.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([OH:20])[CH3:19])=[CH:14][C:13]=1[O:21][CH3:22].C(N(CC)CC)C>ClCCl.O>[CH3:19][C:18]([C:15]1[CH:16]=[CH:17][C:12]([F:11])=[C:13]([O:21][CH3:22])[CH:14]=1)=[O:20]

Inputs

Step One
Name
Quantity
1.33 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.63 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(C)O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction solution at −78° C. for 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Further, the reaction solution was stirred at −78° C. for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
Then, the reaction solution was stirred at −78° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system)

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.